(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol
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Overview
Description
(1R,2R,5S,6S)-Tricyclo[42102,5]non-7-en-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework and the presence of a hydroxyl group, which imparts specific chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the tricyclic core. Subsequent steps may include selective reduction and hydroxylation to introduce the hydroxyl group at the desired position. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the tricyclic structure or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol has diverse applications in scientific research:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with molecular targets such as enzymes or receptors. The rigid tricyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The hydroxyl group plays a crucial role in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6S,7S,8S)-Tricyclo[5.2.1.02,6]decane-8-carbaldehyde: This compound shares a similar tricyclic structure but differs in the functional groups and stereochemistry.
Halocarbons: These compounds contain halogen atoms and exhibit different reactivity and applications compared to (1R,2R,5S,6S)-Tricyclo[4.2.1.02,5]non-7-en-3-ol.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of a hydroxyl group, which confer distinct chemical and biological properties. Its rigid structure and functional group positioning make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,2R,5S,6S)-tricyclo[4.2.1.02,5]non-7-en-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c10-8-4-7-5-1-2-6(3-5)9(7)8/h1-2,5-10H,3-4H2/t5-,6+,7+,8?,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMCPIYUZPMGNA-SVBMCEDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2CC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@@H]3[C@H]2CC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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